N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide

Catalog No.
S13889364
CAS No.
M.F
C25H24ClN3O3
M. Wt
449.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chl...

Product Name

N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide

IUPAC Name

N-(3-benzamido-4-morpholin-4-ylphenyl)-2-chloro-4-methylbenzamide

Molecular Formula

C25H24ClN3O3

Molecular Weight

449.9 g/mol

InChI

InChI=1S/C25H24ClN3O3/c1-17-7-9-20(21(26)15-17)25(31)27-19-8-10-23(29-11-13-32-14-12-29)22(16-19)28-24(30)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3,(H,27,31)(H,28,30)

InChI Key

YRZHULSBKDSJND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)NC(=O)C4=CC=CC=C4)Cl

N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide moiety and a morpholine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological pathways. The presence of the benzoylamino group and the morpholine substituent contributes to its pharmacological properties, making it a subject of interest in drug development.

The chemical reactivity of N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide can be analyzed through various reactions typical of benzamide derivatives. These include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction Reactions: The compound may also be susceptible to reduction, particularly at the carbonyl group, potentially yielding amines or alcohols.

Research indicates that N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide exhibits significant biological activity, particularly as an inhibitor of the P2X7 receptor. This receptor is implicated in various physiological processes and diseases, including inflammation and pain signaling. Inhibiting this receptor may provide therapeutic benefits in conditions such as chronic pain and autoimmune diseases .

The synthesis of N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide typically involves several steps:

  • Formation of the Benzamide: The initial step may involve reacting a suitable benzoyl chloride with an amine to form the benzamide.
  • Chlorination: The introduction of the chloro group at the 2-position can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
  • Morpholine Substitution: Finally, a morpholine derivative can be introduced at the appropriate position via nucleophilic substitution.

These steps may vary based on specific reaction conditions and desired yields.

N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting the P2X7 receptor.
  • Research Tools: Utilized in studies exploring receptor function and signaling pathways related to pain and inflammation.
  • Chemical Probes: Serving as a chemical probe to investigate biological processes involving benzamide derivatives.

Interaction studies involving N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide focus on its binding affinity and selectivity towards the P2X7 receptor. These studies often employ techniques such as:

  • Radiolabeled Ligand Binding Assays: To determine binding kinetics and affinity.
  • Functional Assays: To assess the biological response upon receptor activation or inhibition.
  • Molecular Docking Studies: To predict interaction modes and binding sites within the receptor structure.

Several compounds share structural features with N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide, including:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-[3-(morpholinomethyl)phenyl]acetamideMorpholine ring, chloro substituentPotential analgesic activity
N-[3-(dimethylamino)-4-(morpholinyl)phenyl]benzamideDimethylamino group instead of benzoylaminoAntidepressant properties
2-Chloro-N-[3-(pyridin-3-yl)phenyl]acetamidePyridine ring substitutionAnticancer activity

These compounds illustrate variations in substituents that can influence biological activity and pharmacological profiles. The unique combination of a benzoylamino group with a morpholine ring in N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide sets it apart, potentially enhancing its selectivity for specific targets compared to other derivatives.

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

449.1506193 g/mol

Monoisotopic Mass

449.1506193 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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